molecular formula C16H15N3O B5739548 N-(1-ethylbenzimidazol-2-yl)benzamide

N-(1-ethylbenzimidazol-2-yl)benzamide

Cat. No.: B5739548
M. Wt: 265.31 g/mol
InChI Key: FIPQMNCEYYBWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylbenzimidazol-2-yl)benzamide is a chemical compound built around the versatile and privileged benzimidazole scaffold , a structure of significant interest in medicinal chemistry and drug discovery . This particular molecule features a benzamide group linked to the 2-position of a 1-ethyl-benzimidazole core. The benzimidazole pharmacophore is a critical aromatic heterocyclic system known for its structural resemblance to naturally occurring purine nucleotides, which allows derivatives to interact readily with various biopolymers and enzymatic targets . As a result, this compound is a valuable reagent for researchers investigating the properties and applications of nitrogen heterocycles. Benzimidazole derivatives demonstrate a remarkably wide spectrum of pharmacological activities in research settings, including antiviral, anticancer, antimicrobial, and antifungal properties . They are frequently explored as potential inhibitors for key enzymes, such as topoisomerases, protein kinases, and viral polymerases . The specific substitution pattern on the benzimidazole ring—such as the ethyl group at the N-1 position in this compound—is a key determinant of its biological activity, binding affinity, and physicochemical properties, making it a point of interest in structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a building block in the synthesis of more complex molecules or as a reference standard in biological screening assays to develop new therapeutic agents. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQMNCEYYBWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330322
Record name N-(1-ethylbenzimidazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

375358-85-3
Record name N-(1-ethylbenzimidazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylbenzimidazol-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to meet industrial demands, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylbenzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzimidazole ring, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring.

Mechanism of Action

The mechanism of action of N-(1-ethylbenzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This activation leads to increased glucose metabolism, which is beneficial in managing blood sugar levels in type-2 diabetes patients.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives with Varied N-1 and C-2 Substituents

Table 1: Key Structural and Functional Differences
Compound Name N-1 Substituent C-2 Substituent Biological Activity Key Reference
N-(1-Ethylbenzimidazol-2-yl)benzamide Ethyl Benzamide Not explicitly reported Inferred
W1 () - 2,4-Dinitrophenyl-benzamide Antimicrobial, anticancer
Compound 3a-3b () 5-Methyl Substituted benzohydrazide Anticancer (inferred)
Compound 2 () - Vinyl-linked pyrazole-benzamide Not explicitly reported

Key Observations :

  • Substituent Effects : The ethyl group in the target compound may confer superior metabolic stability compared to bulkier aryl groups (e.g., 2,4-dinitrophenyl in W1), which could enhance bioavailability .

Heterocyclic-Benzamide Hybrids

Table 2: Comparison with Thiazole- and Pyrazole-Containing Analogs
Compound Name Core Heterocycle Substituents Pharmacological Activity Reference
N-(Thiazol-2-yl)-benzamide () Thiazole Varied aryl/alkyl groups ZAC receptor antagonism
N-(1-Ethylbenzimidazol-2-yl)benzamide Benzimidazole Ethyl, benzamide Not reported Inferred
Compound 2 () Benzimidazole Vinyl-pyrazole, benzamide Not explicitly reported

Key Observations :

  • Activity Divergence : Thiazole-benzamide analogs () show specific activity as ZAC receptor antagonists, suggesting that heterocycle choice critically determines pharmacological profile .

Physicochemical and Spectroscopic Properties

  • Spectral Data: The benzamide group in N-(1-ethylbenzimidazol-2-yl)benzamide would show characteristic IR peaks for amide C=O (~1650–1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹), consistent with analogs like N-(6-aminobenzo[d]thiazol-2-yl)benzamide () .
  • Solubility : The ethyl group may reduce crystallinity compared to polar substituents (e.g., hydroxyl or nitro groups in ), impacting formulation strategies .

Q & A

What are the standard synthetic protocols for N-(1-ethylbenzimidazol-2-yl)benzamide and its structural analogues?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by benzamide coupling. For example:

  • Step 1 : Condensation of 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2 : Reaction with hydrazine derivatives or benzoyl chloride in polar solvents (e.g., methanol) under reflux to introduce the benzamide moiety. Reaction conditions (temperature, solvent, catalysts) are optimized for yield and purity .
  • Step 3 : Recrystallization using methanol or ethanol to isolate the final product .

How is the purity and structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Analytical techniques include:

  • HPLC : To assess purity (>95% is typical for biological assays) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., benzimidazole C-2 position) and absence of unreacted intermediates .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for structurally similar benzamide derivatives .

How can computational methods guide the optimization of this compound derivatives for enhanced target selectivity?

Advanced Research Question
Integrated computational strategies include:

  • Molecular Docking : Predicts binding affinities to target proteins (e.g., kinases, DNA topoisomerases) by analyzing steric and electronic complementarity .
  • QSAR Modeling : Correlates structural features (e.g., substituent electronegativity, ring topology) with anticancer or anti-inflammatory activity .
  • ADMET Profiling : Simulates pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize derivatives with favorable drug-like profiles .

What experimental strategies address the low aqueous solubility of this compound derivatives?

Advanced Research Question
Approaches to improve solubility without compromising activity:

  • Structural Modifications : Introducing polar groups (e.g., hydroxyl, sulfonamide) or reducing hydrophobic bulk .
  • Co-solvent Systems : Use of DMSO-water mixtures or cyclodextrin inclusion complexes for in vitro assays .
  • Prodrug Design : Masking hydrophobic regions with enzymatically cleavable groups (e.g., ester linkages) .

How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory activity for benzimidazole-linked benzamides?

Advanced Research Question
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:

  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites .
  • Pharmacokinetic Studies : Measuring plasma half-life and tissue distribution in animal models .
  • Formulation Optimization : Nanoemulsions or liposomal encapsulation to enhance bioavailability .

What approaches determine structure-activity relationships (SAR) for the anticancer activity of this compound analogues?

Advanced Research Question
SAR studies require systematic variation of substituents and rigorous biological testing:

  • Substituent Scanning : Replace the ethyl group on the benzimidazole with methyl, propyl, or aryl groups to assess steric effects .
  • Bioisosteric Replacement : Swap the benzamide with thiadiazole or sulfonamide groups to evaluate electronic contributions .
  • In Vivo Efficacy Testing : Compare tumor growth inhibition in xenograft models for lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.